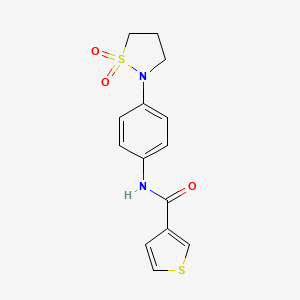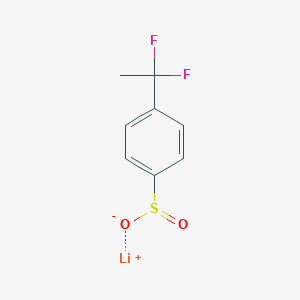
1-(2,5-dimethylbenzyl)-3-((4-fluorobenzyl)thio)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethylbenzyl)-3-((4-fluorobenzyl)thio)-1H-indole, also known as DMFTI, is a novel indole derivative that has gained attention in recent years due to its potential applications in scientific research. DMFTI possesses unique chemical and pharmacological properties that make it a promising candidate for various applications in the field of drug discovery and development.
Applications De Recherche Scientifique
Synthesis and Functionalization through Palladium-catalyzed Reactions
The substituted indole nucleus, a key structural component in many biologically active compounds, has been extensively studied for over a century. Palladium-catalyzed reactions have become a cornerstone in the synthesis and functionalization of indoles, providing access to a wide range of complex molecules with significant biological activities. These methodologies offer a versatile approach to the synthesis of fine chemicals, pharmaceutical intermediates, and active pharmaceutical ingredients, demonstrating the critical role of indole derivatives in modern organic synthesis (Cacchi & Fabrizi, 2005).
Biological Activities and Therapeutic Potentials
Indole derivatives have been identified as potent inhibitors in various biological pathways, illustrating their potential therapeutic applications. For instance, substituted thiopyrano[2,3,4-c,d]indoles have shown significant activity as inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the inflammatory response. These compounds exhibit strong inhibition of leukotriene synthesis in human leukocytes and possess oral activity in models of inflammation and asthma, highlighting their potential as therapeutic agents in treating inflammatory diseases (Hutchinson et al., 1993).
Antiproliferative and Antimicrobial Properties
The structural motif of 1,3,4-thiadiazole, often incorporated into indole derivatives, has been explored for its biological activities. Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized and evaluated for their DNA protective abilities and antimicrobial activities. Certain compounds within this class have demonstrated high DNA protective ability against oxidative damage and strong antimicrobial activity, suggesting their utility in developing new therapeutic agents with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Synthesis of Heterocyclic Compounds
The synthesis of indole-annulated heterocycles, such as 5H-benzo[4,5][1,3]thiazino[3,2-a]indoles and 5,7-dihydroisothiochromeno[3,4-b]indoles, has been achieved through intramolecular copper-catalyzed Ullmann-type C-N coupling and palladium-catalyzed direct arylation. These methodologies facilitate the efficient synthesis of biologically relevant heterocycles, underscoring the importance of indole derivatives in the discovery and development of new pharmaceuticals (Shelke et al., 2016).
Propriétés
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3-[(4-fluorophenyl)methylsulfanyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNS/c1-17-7-8-18(2)20(13-17)14-26-15-24(22-5-3-4-6-23(22)26)27-16-19-9-11-21(25)12-10-19/h3-13,15H,14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYVOGSBOBINST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylbenzyl)-3-((4-fluorobenzyl)thio)-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


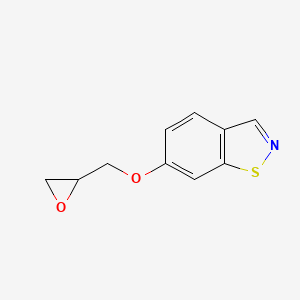
![N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2582888.png)
![N'-(4-chlorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2582889.png)
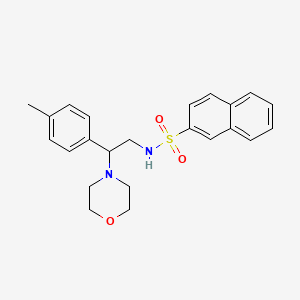
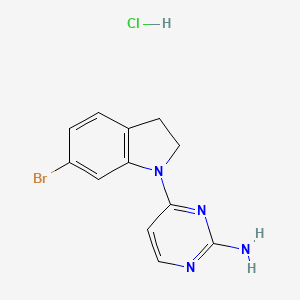

![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B2582895.png)
![3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane](/img/structure/B2582896.png)
![5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide](/img/structure/B2582899.png)
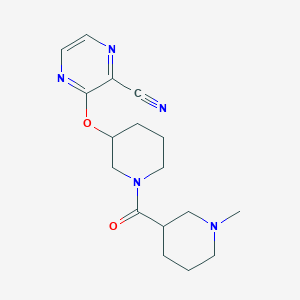
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2582902.png)
